Allopurinol

Description

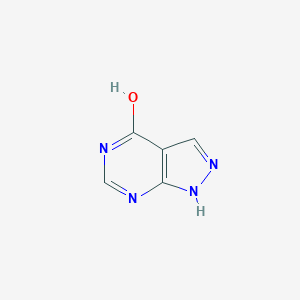

Structure

3D Structure

Properties

IUPAC Name |

1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCNXPDARWKPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | allopurinol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Allopurinol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022573 | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |

| Record name | SID56424020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |

CAS No. |

315-30-0, 184789-03-5, 691008-24-9 | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184789-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691008-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allopurinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allopurinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allopurinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOPURINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 662 °F (NTP, 1992), >300, 350 °C | |

| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20510 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allopurinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Allopurinol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allopurinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Allopurinol's Role in Purine Metabolism Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allopurinol, a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effects by strategically intervening in the purine metabolism pathway. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound and its primary active metabolite, oxypurinol. It details their profound impact on the enzyme xanthine oxidase, the consequent alterations in purine metabolite concentrations, and the secondary effects on de novo purine synthesis. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for the analysis of xanthine oxidase activity and purine metabolites, and utilizes Graphviz diagrams to visually represent the complex signaling pathways and experimental workflows involved.

Introduction

Purine metabolism is a fundamental biological process responsible for the synthesis, degradation, and salvage of purine nucleotides, which are essential for cellular energy transfer, signaling, and as building blocks for DNA and RNA. The final steps of purine catabolism in humans culminate in the production of uric acid, a poorly soluble compound.[1] Overproduction or underexcretion of uric acid leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[1]

This compound has been a first-line therapy for gout since the 1960s.[2] It is a structural analog of hypoxanthine and functions as a potent inhibitor of xanthine oxidase, the key enzyme in the terminal steps of purine degradation.[2][3] This guide delves into the intricate molecular interactions of this compound within the purine metabolism pathway, providing a comprehensive resource for researchers and professionals in drug development.

Mechanism of Action of this compound and Oxypurinol

This compound's primary mechanism of action is the inhibition of xanthine oxidase.[2][3] this compound itself is a substrate for xanthine oxidase, which metabolizes it into its major active metabolite, oxypurinol (also known as alloxanthine).[3][4] Both this compound and oxypurinol contribute to the inhibition of xanthine oxidase, but oxypurinol is considered the major active moiety due to its longer half-life of about 15 hours, compared to this compound's 1 to 2 hours.[3][5]

The inhibition of xanthine oxidase by this compound and oxypurinol is complex. At low concentrations, this compound acts as a competitive inhibitor.[2] However, once oxidized to oxypurinol, it binds tightly to the reduced molybdenum center of the enzyme, acting as a noncompetitive inhibitor.[2][6] Oxypurinol itself is a noncompetitive inhibitor of xanthine oxidase.[2] This potent inhibition blocks the conversion of hypoxanthine to xanthine and xanthine to uric acid.[3][6]

Impact on Purine Metabolite Levels

The inhibition of xanthine oxidase leads to a significant decrease in the production of uric acid, thereby lowering serum and urinary uric acid concentrations.[7] Concurrently, the substrates of xanthine oxidase, hypoxanthine and xanthine, accumulate in the blood and are subsequently excreted in the urine.[7][8] This shift in purine excretion from the poorly soluble uric acid to the more soluble hypoxanthine and xanthine reduces the risk of crystal deposition.[7]

Secondary Effects on Purine Synthesis

Beyond the direct inhibition of uric acid production, this compound also influences the de novo synthesis of purines. The accumulation of hypoxanthine allows for its increased reutilization through the purine salvage pathway, catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). This process converts hypoxanthine back into inosine monophosphate (IMP), a precursor for adenosine and guanosine monophosphates. The resulting increase in these ribonucleotides is thought to cause feedback inhibition of amidophosphoribosyl transferase, the rate-limiting enzyme in the de novo purine synthesis pathway.[7] This secondary effect further contributes to the reduction of the total purine pool available for catabolism into uric acid.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the inhibitory kinetics of this compound and oxypurinol and their effects on purine metabolite concentrations.

| Inhibitor | Enzyme Form | Inhibition Type | Ki Value | IC50 Value |

| This compound | Xanthine Oxidase (XO) | Competitive | ~10-fold lower than oxypurinol[6] | 3.57 ± 0.06 µmol/L[9] |

| Oxypurinol | Xanthine Oxidase (XO) | Competitive | 10-fold higher than this compound[6] | - |

| This compound | Xanthine Dehydrogenase (XDH) | Competitive | ~10-fold lower than oxypurinol[6] | - |

| Oxypurinol | Xanthine Dehydrogenase (XDH) | Competitive | 10-fold higher than this compound[6] | - |

| This compound & Oxypurinol (combined) | Xanthine Oxidase (XO) | - | - | 0.36 mg/L[5] |

| Table 1: Inhibitory Kinetics of this compound and Oxypurinol on Xanthine Oxidase/Dehydrogenase. |

| Metabolite | Matrix | Effect of this compound | Typical Dosage | Reference |

| Uric Acid | Serum | Decrease | 300 mg/day | [7] |

| Uric Acid | Urine | Decrease | 300 mg/day | [7][10] |

| Hypoxanthine | Plasma | Increase | N/A | [8] |

| Hypoxanthine | Urine | Increase | 300 mg/day | [7][8] |

| Xanthine | Urine | Increase | 300 mg/day | [7] |

| Orotidine | Urine | Increase | 300 mg/day | [10] |

| Orotic Acid | Urine | Increase | N/A | [11] |

| Table 2: Effects of this compound on Purine and Pyrimidine Metabolite Levels. |

Signaling Pathways and Experimental Workflows

Purine Metabolism and this compound's Site of Action

Caption: this compound's impact on purine metabolism pathways.

Experimental Workflow for Xanthine Oxidase Inhibition Assay

Caption: Workflow for xanthine oxidase inhibition assay.

Experimental Protocols

Determination of Xanthine Oxidase Activity

This protocol is adapted from established spectrophotometric methods for measuring xanthine oxidase activity.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at approximately 295 nm.

Materials:

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Xanthine solution (e.g., 0.15 mM in buffer)

-

Xanthine oxidase enzyme preparation

-

This compound or oxypurinol solutions of varying concentrations (for inhibition studies)

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer and the xanthine solution.

-

For inhibition assays, add the desired concentration of this compound or oxypurinol to the reaction mixture.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the xanthine oxidase enzyme solution.

-

Immediately start monitoring the change in absorbance at 295 nm over a set period (e.g., 5-10 minutes).

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity is typically expressed as units/mg of protein, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of uric acid per minute.

-

For inhibition studies, calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Quantification of Purine Metabolites in Biological Samples (HPLC-UV)

This protocol outlines a general method for the analysis of purine metabolites in plasma and urine using High-Performance Liquid Chromatography with UV detection.[12]

Principle: Reverse-phase HPLC separates the different purine metabolites based on their polarity. The separated compounds are then detected and quantified by their characteristic UV absorbance.

Materials:

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Mobile phase: A suitable buffer system, often a phosphate buffer with a small amount of organic modifier like methanol or acetonitrile.

-

Standards for uric acid, hypoxanthine, xanthine, and other relevant purines.

-

Perchloric acid for sample deproteinization.[13]

-

Potassium carbonate for neutralization.[13]

Sample Preparation (Plasma):

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge to separate the plasma.

-

To deproteinize, add a specific volume of cold perchloric acid (e.g., 0.4 M final concentration) to the plasma sample.[13]

-

Vortex and incubate on ice.

-

Centrifuge to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the supernatant by adding a calculated amount of potassium carbonate.[13]

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the final supernatant through a 0.22 µm filter before injecting it into the HPLC system.

Sample Preparation (Urine):

-

Collect a urine sample.

-

Dilute the urine sample with the mobile phase or a suitable buffer.

-

Filter the diluted sample through a 0.22 µm filter before injection.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

-

Mobile Phase: Isocratic or gradient elution with a phosphate buffer-based mobile phase. For example, 20 mM potassium phosphate buffer (pH 7.25).[12]

-

Flow Rate: Typically 0.4-1.0 mL/min.[12]

-

Detection: UV detection at a wavelength suitable for purines (e.g., 235 nm or 254 nm).[12]

-

Quantification: Create a standard curve for each purine metabolite using known concentrations. The concentration of each metabolite in the sample is determined by comparing its peak area to the standard curve.

Conclusion

This compound remains a critical therapeutic agent for the management of conditions associated with hyperuricemia. Its intricate mechanism of action, involving the potent inhibition of xanthine oxidase by both the parent drug and its active metabolite, oxypurinol, effectively reduces uric acid production. The consequent increase in the more soluble purines, hypoxanthine and xanthine, along with the feedback inhibition of de novo purine synthesis, underscores the multifaceted impact of this compound on purine metabolism. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the continued optimization of existing therapies and the development of novel therapeutic strategies targeting purine metabolism.

References

- 1. Uric acid - Wikipedia [en.wikipedia.org]

- 2. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacokinetic/Pharmacodynamic Modelling of this compound, its Active Metabolite Oxypurinol, and Biomarkers Hypoxanthine, Xanthine and Uric Acid in Hypoxic-Ischemic Encephalopathy Neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [The influence of this compound on purine- and pyrimidinesynthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The influence of this compound on urinary purine loss after repeated sprint exercise in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound and benzbromarone on the concentration of uridine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: alteration in pyrimidine metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cores.emory.edu [cores.emory.edu]

- 14. HPLC Method for Analysis of Uric Acid in Urine and Human Serum Samples on BIST B+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

Allopurinol's Effect on Reactive Oxygen Species Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allopurinol, a cornerstone in the management of hyperuricemia and gout, exerts a significant influence on cellular redox homeostasis through its potent inhibition of xanthine oxidase (XO). This enzyme is a critical source of reactive oxygen species (ROS), particularly superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), in various physiological and pathological states. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates ROS generation, its impact on downstream signaling pathways, and the experimental methodologies employed to investigate these effects. Quantitative data from key studies are summarized, and cellular signaling and experimental workflows are visually represented to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action: Xanthine Oxidase Inhibition

This compound's primary mechanism in reducing ROS generation is its function as a competitive inhibitor of xanthine oxidase. This compound, a structural analog of hypoxanthine, is metabolized by XO to its active metabolite, oxypurinol. Oxypurinol then binds tightly to the molybdenum-pterin center of the reduced form of the enzyme, rendering it inactive.[1][2] This inhibition blocks the terminal two steps of purine metabolism: the oxidation of hypoxanthine to xanthine and of xanthine to uric acid.[3] Both of these steps utilize molecular oxygen as an electron acceptor, leading to the production of superoxide and hydrogen peroxide.[4] By blocking these reactions, this compound directly curtails the generation of ROS from this significant enzymatic source.[4][5]

It is important to note that while this compound's primary effect is XO inhibition, some studies suggest it may also possess direct free radical scavenging properties at very high doses, far exceeding those required for XO inhibition.[1]

Quantitative Impact of this compound on ROS Generation

The efficacy of this compound in reducing ROS has been quantified in numerous studies across various models. The following tables summarize key findings, providing a comparative overview of its dose-dependent effects.

Table 1: In Vitro Studies on this compound's Effect on ROS and Related Markers

| Cell Type/Model | Condition | This compound Concentration | Measured Parameter | Percentage Reduction/Effect | Reference |

| Neonatal Rat Cardiomyocytes | Hypoxia-Reoxygenation | 10 µM | Xanthine Oxidase Activity | Suppressed | [6][7] |

| Neonatal Rat Cardiomyocytes | Hypoxia-Reoxygenation | 10 µM | Reactive Oxygen Species | Suppressed | [6][7] |

| Human Glomerular Endothelial Cells | High Glucose | 100 µM | ROS Production | Prevented increase | [8] |

| HeLa and HT29 Cells | Genotoxic Stress (5-FU, Gemcitabine, Radiation) | Not specified | Uric Acid Accumulation | Completely blocked | [9] |

| HCT116 Cells | 6-Thioguanine (1.2 µM) | 500 µM | ROS Production | Protection against increase | [10] |

Table 2: In Vivo and Clinical Studies on this compound's Effect on Oxidative Stress Markers

| Study Population/Model | Condition | This compound Dosage | Measured Parameter | Percentage Reduction/Effect | Reference |

| Rat Urinary Bladder | Ischemia/Reperfusion | Not specified | Plasma XO Activity | Reduced I/R-induced increase | [11] |

| Rat Urinary Bladder | Ischemia/Reperfusion | Not specified | Bladder Tissue XO Activity | Reduced I/R-induced increase | [11] |

| Patients with Chronic Heart Failure | Chronic Heart Failure | 300 mg/day | Plasma Malondialdehyde (MDA) | 33% reduction | [1] |

| Patients with Chronic Heart Failure | Chronic Heart Failure | 300 mg/day | Allantoin | 20% reduction | [1] |

| Patients with Chronic Heart Failure | Chronic Heart Failure | 600 mg/day | Endothelial Function (Forearm Blood Flow) | Significantly greater improvement than 300 mg/day | [12][13] |

| Wistar Rats | Ischemia/Reperfusion | 100 mg/kg | Serum TNF-α | Significantly reduced | [14] |

Modulation of Cellular Signaling Pathways

By attenuating ROS production, this compound significantly influences intracellular signaling cascades that are sensitive to oxidative stress. Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 MAPK and c-Jun N-terminal kinase (JNK), as well as the p53 signaling pathway.

The p38 MAPK and JNK Pathways

In conditions of cellular stress, such as ischemia-reperfusion, elevated ROS levels can activate the p38 MAPK and JNK signaling pathways.[11][15] Activation of these pathways is implicated in inflammatory responses and apoptosis.[16] Studies have shown that this compound treatment can prevent the phosphorylation and thus the activation of p38 and JNK in response to ischemia-reperfusion injury.[11][17] This inhibitory effect on stress-activated protein kinases contributes to the cytoprotective effects of this compound.

The p53 Pathway

In the context of high glucose-induced endothelial dysfunction, a model for diabetic complications, xanthine oxidase-derived ROS can lead to DNA damage and subsequent stabilization and activation of the tumor suppressor protein p53.[8] Activated p53 can then promote endothelial dysfunction. This compound has been shown to reduce the levels of both total and phosphorylated p53 in human glomerular endothelial cells exposed to high glucose, suggesting a protective role against ROS-induced p53 activation.[8]

Experimental Protocols

The investigation of this compound's effects on ROS generation relies on a variety of well-established experimental techniques. Below are detailed methodologies for key assays.

Measurement of Xanthine Oxidase Activity

A common method to determine XO activity is by spectrophotometrically measuring the formation of uric acid from xanthine.

-

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which has a characteristic absorbance at 290-295 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity.

-

Protocol Outline:

-

Prepare a reaction buffer (e.g., 50-100 mM potassium phosphate buffer, pH 7.5-7.8).

-

Add the sample (e.g., tissue homogenate, cell lysate) to the buffer.

-

To a parallel set of samples, add this compound at the desired concentration and pre-incubate for a specified time (e.g., 10-15 minutes at 25°C).

-

Initiate the reaction by adding the substrate, xanthine (e.g., 0.15 mM final concentration).

-

Immediately measure the change in absorbance at 290 nm or 295 nm over time using a spectrophotometer.[18]

-

Enzyme activity is calculated from the rate of uric acid formation, and the percentage of inhibition by this compound is determined by comparing the rates of the treated and untreated samples.

-

Detection of Intracellular ROS

Fluorescent probes are widely used for the detection and quantification of intracellular ROS. Dihydroethidium (DHE) and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are common choices.

-

Principle: These probes are cell-permeable and non-fluorescent. Once inside the cell, they are oxidized by ROS to fluorescent products (ethidium for DHE, and DCF for DCFH-DA). The fluorescence intensity is proportional to the amount of ROS.

-

Protocol Outline (using DCFH-DA):

-

Culture cells to the desired confluency and treat with this compound for the specified duration.

-

Induce oxidative stress if required by the experimental design (e.g., with high glucose, H₂O₂, or hypoxia-reoxygenation).

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Load the cells with DCFH-DA (e.g., 10 µM) in serum-free media and incubate in the dark (e.g., 30 minutes at 37°C).

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~488 nm, emission ~525 nm).

-

Quantify the relative fluorescence units (RFU) and compare the this compound-treated group to the control and stress-induced groups.

-

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the protein of interest (e.g., total p38, phospho-p38).

-

Protocol Outline:

-

Prepare protein lysates from cells treated with or without this compound and/or an oxidative stressor.

-

Determine protein concentration (e.g., using a BCA assay).

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the target protein (e.g., anti-phospho-p38).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) or the total form of the protein to normalize the data.

-

Conclusion and Future Directions

This compound's role in mitigating oxidative stress by inhibiting xanthine oxidase-derived ROS is well-established. This activity underpins its therapeutic potential beyond gout management, particularly in conditions characterized by elevated oxidative stress such as cardiovascular diseases and diabetic complications. The quantitative data and signaling pathways detailed in this guide provide a solid foundation for understanding these effects.

For drug development professionals, the consistent demonstration of ROS reduction and modulation of key stress-activated signaling pathways highlights the potential for developing more selective xanthine oxidase inhibitors or exploring this compound in new therapeutic indications. Future research should focus on elucidating the precise dose-response relationships in various tissues and disease states, and further exploring the interplay between XO-derived ROS and other sources of cellular oxidative stress. The detailed experimental protocols provided herein offer a standardized framework for conducting such investigations, ensuring comparability and reproducibility of findings across different research settings.

References

- 1. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Superoxide radical production by this compound and xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Reactive oxygen species (ROS)-responsive biomaterials for treating myocardial ischemia-reperfusion injury [frontiersin.org]

- 5. Reperfusion injury and reactive oxygen species: The evolution of a concept - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound modulates reactive oxygen species generation and Ca2+ overload in ischemia-reperfused heart and hypoxia-reoxygenated cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound Protects against Ischemia/Reperfusion-Induced Injury in Rat Urinary Bladders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. ahajournals.org [ahajournals.org]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Inhibition of Xanthine Oxidase by this compound Prevents Skeletal Muscle Atrophy: Role of p38 MAPKinase and E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Allopurinol in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of allopurinol, a xanthine oxidase inhibitor, in the management of cardiovascular diseases. Drawing upon a range of animal studies, this document summarizes key quantitative findings, details experimental methodologies, and elucidates the underlying signaling pathways.

Core Mechanism of Action

This compound's primary mechanism in the context of cardiovascular disease revolves around its ability to inhibit xanthine oxidase (XO). This enzyme plays a crucial role in the metabolic pathway that converts purines to uric acid. The inhibition of XO leads to a reduction in the production of uric acid and, critically, a decrease in the generation of reactive oxygen species (ROS), which are byproducts of this enzymatic reaction. The subsequent attenuation of oxidative stress is a central theme in the cardiovascular benefits observed in preclinical models.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative outcomes from various preclinical studies investigating the effects of this compound on cardiovascular parameters.

Table 1: Effects on Cardiac Function and Remodeling

| Animal Model | Condition | This compound Dose | Duration | Key Findings | Reference |

| Mouse | Williams-Beuren Syndrome | 20 mg/kg/day | - | Significantly reduced systemic blood pressure; Improved cardiac pathology. | [1] |

| Mouse | Porphyromonas gingivalis LPS-induced cardiomyopathy | - | 1 week | Ameliorated the decrease in left ventricular ejection fraction (67 ± 1.1% vs. 60 ± 2.7% in LPS group); Suppressed cardiac fibrosis (approximately 3.6-fold reduction vs. LPS group) and myocyte apoptosis (approximately 7.7-fold reduction vs. LPS group). | [2][3] |

| Rabbit | Alloxan-induced Diabetes Mellitus | 60 mg/day/kg | 8 weeks | Alleviated left ventricular hypertrophy, atrial interstitial fibrosis, and atrial fibrillation inducibility. | [4][5] |

| Rat | Chronic Intermittent Hypoxia | - | 10 days | Improved left ventricular fractional shortening (48.6 ± 2.3% vs. 38 ± 1.4% in hypoxia/placebo group); Reduced myocyte apoptosis (38.0 ± 1.4 vs. 48.6 ± 2.3 positive nuclei per 2.5 mm² area in hypoxia/placebo group). | [6][7] |

Table 2: Effects on Vascular Function and Oxidative Stress

| Animal Model | Condition | This compound Dose | Duration | Key Findings | Reference |

| Mouse | Marfan Syndrome | - | - | Halted the progression of aortic root aneurysm; Reduced aortic production of H₂O₂. | [8][9][10][11] |

| Rat | Chronic Intermittent Hypoxia | - | 10 days | Lowered myocardial lipid peroxides (179 ± 102 vs. 589 ± 68 mcg/mg protein in hypoxia/placebo group). | [6] |

| Rat | Ischemia/Reperfusion | - | - | Alleviated I/R oxidative injury; Decreased XO activity and VPO1 expression. | [12] |

| Mouse | Hyperuricemia (Potassium Oxonate-induced) | 5 mg/kg/day | 7 days | Significantly decreased serum uric acid, blood urea nitrogen, and xanthine oxidase activity. | [13] |

Experimental Protocols

This section details the methodologies employed in key preclinical studies.

Williams-Beuren Syndrome Mouse Model

-

Animal Model: Complete deletion (CD) mouse model of Williams-Beuren Syndrome (WBS), carrying a heterozygous deletion of 26-28 genes.[1][14][15]

-

Treatment: this compound (ALO) administered at a pediatric-equivalent dose of 20 mg/kg/day. A comparative group received Losartan (LOS) at 12.5 mg/kg/day.[1]

-

Experimental Groups:

-

Wild-Type (WT) controls

-

Untreated CD mice

-

ALO-treated CD mice

-

LOS-treated CD mice

-

-

Outcome Measures:

-

Systemic blood pressure measurement.

-

Echocardiography to assess cardiac function and morphology.

-

Western blot analysis of myocardial tissue for Xanthine Oxidoreductase (XOR) and NLRP3 protein levels.

-

Immunofluorescence for 3-Nitrotyrosine (3NT) to assess oxidative stress.

-

Porphyromonas gingivalis LPS-Induced Cardiomyopathy in Mice

-

Animal Model: Male C57BL/6J mice.

-

Induction of Cardiomyopathy: Daily intraperitoneal injections of Porphyromonas gingivalis lipopolysaccharide (PG-LPS) at a dose of 0.8 mg/kg/day.[2][3][16]

-

Treatment: this compound administered concurrently with PG-LPS.

-

Experimental Groups:

-

Control

-

PG-LPS treated

-

This compound treated

-

PG-LPS + this compound treated

-

-

Duration: 1 week.

-

Outcome Measures:

-

Echocardiography to evaluate left ventricular ejection fraction.

-

Histological analysis (Masson's trichrome staining) of heart tissue to quantify fibrosis.

-

TUNEL assay to assess myocyte apoptosis.

-

Western blot analysis for proteins involved in oxidative stress and calcium handling (e.g., xanthine oxidase, NADPH oxidase 4, calmodulin kinase II).

-

Diabetes-Induced Atrial Remodeling in Rabbits

-

Animal Model: New Zealand white rabbits.

-

Induction of Diabetes: A single intravenous injection of alloxan.

-

Treatment: this compound administered at a dose of 60 mg/day/kg.[4][5][17]

-

Experimental Groups:

-

Control

-

Diabetic Mellitus (DM)

-

This compound-treated DM

-

-

Duration: 8 weeks.

-

Outcome Measures:

-

Echocardiography and hemodynamic assessments.

-

Measurement of serum and tissue markers of oxidative stress.

-

Histological evaluation of atrial interstitial fibrosis (Masson's trichrome staining).

-

Electrophysiological studies to assess atrial fibrillation inducibility.

-

Patch-clamp techniques to measure L-type calcium current (ICaL) in isolated atrial cardiomyocytes.

-

Confocal microscopy to assess intracellular calcium transients.

-

Western blot analysis for calcium handling proteins.

-

Signaling Pathways

Preclinical studies have begun to elucidate the molecular pathways through which this compound exerts its cardioprotective effects. A key pathway involves the reduction of oxidative stress, which in turn modulates inflammatory and calcium signaling cascades.

Oxidative Stress and Inflammasome Activation

In models like Porphyromonas gingivalis LPS-induced cardiomyopathy, this compound has been shown to suppress the activation of calmodulin kinase II (CaMKII) and the subsequent phosphorylation of ryanodine receptor 2, likely by reducing ROS production from xanthine oxidase and NADPH oxidase 4 (Nox4).[2][3] Furthermore, in the Williams-Beuren syndrome model, this compound was found to reduce the activation of the NRLP3 inflammasome.[1]

Atrial Remodeling and Calcium Handling

In a diabetic rabbit model, this compound was shown to mitigate atrial electrical remodeling. This effect is thought to be mediated by the inhibition of CaMKII activity and a reduction in the protein expression of the Na+/Ca2+ exchanger (NCX), thereby preventing abnormal calcium handling.[18][19]

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound attenuates development of Porphyromonas gingivalis LPS-induced cardiomyopathy in mice | PLOS One [journals.plos.org]

- 3. This compound attenuates development of Porphyromonas gingivalis LPS-induced cardiomyopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthine Oxidase Inhibitor this compound Prevents Oxidative Stress‐Mediated Atrial Remodeling in Alloxan‐Induced Diabetes Mellitus Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jacc.org [jacc.org]

- 6. Effects of this compound on cardiac function and oxidant stress in chronic intermittent hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. biorxiv.org [biorxiv.org]

- 9. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 10. Hyperuricaemia Does Not Interfere with Aortopathy in a Murine Model of Marfan Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Could this compound Be Marfan’s Lifesaver? [medscape.com]

- 12. This compound attenuates oxidative injury in rat hearts suffered ischemia/reperfusion via suppressing the xanthine oxidase/vascular peroxidase 1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of Lesinurad and this compound on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Animal Models of Williams Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Xanthine oxidase inhibitor this compound improves atrial electrical remodeling in diabetic rats by inhibiting CaMKII/NCX signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Allopurinol's Intricate Dance with Purine Salvage Pathway Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol, a cornerstone in the management of hyperuricemia and gout, primarily exerts its therapeutic effect through the inhibition of xanthine oxidase, the terminal enzyme in the purine catabolic pathway. This action effectively curtails the production of uric acid. However, the impact of this compound extends beyond simple catabolic blockade, intricately weaving into the fabric of purine metabolism, particularly the purine salvage pathway. This technical guide provides an in-depth exploration of this compound's multifaceted interactions with key enzymes of this pathway, namely hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT). By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical processes, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's broader mechanism of action.

Core Mechanism of Action: Beyond Xanthine Oxidase Inhibition

This compound, a structural analog of hypoxanthine, and its primary active metabolite, oxypurinol, are potent inhibitors of xanthine oxidase.[1][2][3][4][5][6] This inhibition leads to an accumulation of the more soluble purine bases, hypoxanthine and xanthine, which are then shunted into the purine salvage pathway.[1][7] This pathway, governed by the enzymes HGPRT and APRT, recycles these bases back into the nucleotide pool, thereby conserving energy and cellular resources that would otherwise be expended on de novo purine synthesis.

The increased flux through the salvage pathway leads to a rise in the intracellular concentrations of inosine monophosphate (IMP) and guanosine monophosphate (GMP). These purine ribonucleotides act as feedback inhibitors of amidophosphoribosyltransferase, the rate-limiting enzyme in the de novo purine synthesis pathway.[1][7][8] This feedback inhibition further contributes to the overall reduction in purine production and, consequently, uric acid levels.

This compound and its Metabolites: Direct Interactions with Purine Salvage Enzymes

While the indirect effects of this compound on the purine salvage pathway are well-established, the direct interactions of this compound and its metabolites with HGPRT and APRT are more nuanced.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

This compound itself serves as a substrate for HGPRT, being converted to its ribonucleotide, this compound-1-ribonucleotide.[9][10][11] This conversion contributes to the pool of ribonucleotides that can feedback-inhibit de novo purine synthesis.

In contrast, the primary metabolite of this compound, oxypurinol, is neither a substrate nor an inhibitor of HGPRT .[9][10] This distinction is critical in understanding the differential roles of the parent drug and its metabolite in modulating purine salvage.

Some studies suggest that in specific therapeutic contexts, such as combination therapy with thiopurines for inflammatory bowel disease, this compound may enhance the activity of HGPRT.[12] However, the precise molecular mechanism behind this enhancement requires further elucidation.

Adenine Phosphoribosyltransferase (APRT)

The direct inhibitory effects of this compound and its metabolites on APRT are not as extensively characterized in the literature as their interactions with HGPRT. Further research is warranted to determine the kinetic parameters (e.g., Ki, IC50) of this compound, oxypurinol, and their respective ribonucleotides with APRT.

Quantitative Data on Enzyme Interactions

| Compound | Enzyme | Interaction Type | Ki / IC50 | Source(s) |

| This compound | HGPRT | Substrate | Not Applicable | [9][10][11] |

| Oxypurinol | HGPRT | No interaction | Not Applicable | [9][10] |

| This compound Ribosyl Derivative | Purine Nucleoside Phosphorylase (PNP) | Weak Inhibitor | >200 µM | [9] |

Experimental Protocols

Spectrophotometric Assay for HGPRT Activity

This method provides a continuous assay for HGPRT activity by measuring the increase in absorbance at 257.5 nm as guanine is converted to GMP.[13]

Materials:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl2 (5 mM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP) (1 mM)

-

Guanine (0.1 mM)

-

Enzyme preparation (cell lysate or purified enzyme)

-

Spectrophotometer capable of reading at 257.5 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and PRPP.

-

Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding guanine.

-

Immediately monitor the increase in absorbance at 257.5 nm over time.

-

Calculate the rate of GMP formation using the molar extinction coefficient of GMP at 257.5 nm.

HPLC-Based Assay for APRT Activity

This method quantifies APRT activity by measuring the formation of AMP from adenine and PRPP using high-performance liquid chromatography (HPLC).[14]

Materials:

-

Tris-HCl buffer (50 mM, pH 7.8)

-

MgCl2 (10 mM)

-

PRPP (0.5 mM)

-

Adenine (0.2 mM)

-

Enzyme preparation (cell lysate or purified enzyme)

-

Perchloric acid (for reaction termination)

-

Potassium carbonate (for neutralization)

-

HPLC system with a C18 reverse-phase column and UV detector (260 nm)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and PRPP.

-

Add the enzyme preparation and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding adenine and incubate for a defined period (e.g., 15 minutes).

-

Terminate the reaction by adding a cold solution of perchloric acid.

-

Neutralize the mixture with potassium carbonate.

-

Centrifuge to remove precipitated proteins.

-

Analyze the supernatant by HPLC to quantify the amount of AMP produced.

Visualizing the Impact: Signaling Pathways and Workflows

To provide a clearer understanding of the complex interactions, the following diagrams have been generated using the Graphviz DOT language.

Caption: Purine Metabolism and the Impact of this compound.

Caption: Spectrophotometric HGPRT Assay Workflow.

Caption: Logical Flow of this compound's Mechanism.

Conclusion

This compound's impact on the purine salvage pathway is a critical component of its overall therapeutic effect. Beyond the primary inhibition of xanthine oxidase, the drug and its metabolites actively participate in and modulate the intricate network of purine metabolism. The increased shunting of hypoxanthine and xanthine into the salvage pathway, coupled with the formation of this compound ribonucleotide, culminates in a significant feedback inhibition of de novo purine synthesis. This comprehensive mechanism underscores the elegance of this compound's design and its profound effects on cellular nucleotide homeostasis. A thorough understanding of these interactions, supported by robust quantitative data and detailed experimental protocols, is paramount for the continued development of novel therapeutics targeting purine metabolism and for optimizing the clinical use of this compound. Further research into the direct kinetic effects of this compound's metabolites on both HGPRT and APRT will undoubtedly provide even deeper insights into this fascinating area of pharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Graphviz - Making Super Cool Graphs — Jessica Dene Earley-Cha [jessicadeneearley-cha.com]

- 6. This compound [dailymed.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Significance and amplification methods of the purine salvage pathway in human brain cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound enhances the activity of hypoxanthine-guanine phosphoribosyltransferase in inflammatory bowel disease patients during low-dose thiopurine therapy: preliminary data of an ongoing series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human hypoxanthine-guanine phosphoribosyltransferase. Development of a spectrophotometric assay and its use in detection and characterization of mutant forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Screening for adenine and hypoxanthine phosphoribosyltransferase deficiencies in human erythrocytes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Allopurinol in Pharmaceutical Dosage Forms

AN-HPLC-028

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Allopurinol in bulk drug and pharmaceutical formulations. The developed isocratic reverse-phase method is simple, precise, and accurate, making it suitable for routine quality control and stability testing. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

This compound is a xanthine oxidase inhibitor used in the treatment of hyperuricemia and gout. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of this compound drug products. This application note provides a complete protocol for a stability-indicating HPLC method, offering a practical guide for researchers, scientists, and drug development professionals.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector was used for this analysis. The chromatographic conditions are summarized in Table 1.

| Parameter | Specification |

| HPLC System | Quaternary Gradient HPLC System with UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.5) : Acetonitrile (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (25 °C) |

| Run Time | 10 minutes |

Preparation of Solutions

Mobile Phase Preparation:

-

Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.

-

Adjust the pH to 3.5 with orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm nylon filter.

-

Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 55:45 ratio.

-

Degas the mobile phase by sonication for 15 minutes.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

-

Make up the volume to 100 mL with the mobile phase and mix well.

Working Standard Solutions (10-60 µg/mL):

-

Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations of 10, 20, 30, 40, 50, and 60 µg/mL.

Sample Preparation (Tablets):

-

Weigh and finely powder 20 this compound tablets.

-

Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:

System Suitability

System suitability was evaluated by injecting six replicate injections of a 30 µg/mL this compound standard solution. The acceptance criteria are presented in Table 2.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

Specificity

Specificity was determined by comparing the chromatograms of a blank (mobile phase), a placebo solution, the standard solution, and the sample solution. The method is considered specific if there are no interfering peaks at the retention time of this compound.

Linearity and Range

Linearity was assessed by analyzing six concentrations of this compound (10-60 µg/mL) in triplicate. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Range | 10 - 60 µg/mL |

Accuracy (% Recovery)

Accuracy was determined by the standard addition method. A known amount of this compound standard was added to the pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery of the added standard was calculated.

| Level | Acceptance Criteria for % Recovery |

| 80% | 98.0 - 102.0% |

| 100% | 98.0 - 102.0% |

| 120% | 98.0 - 102.0% |

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of the sample solution (30 µg/mL) were analyzed on the same day.

-

Intermediate Precision: The analysis was repeated on a different day by a different analyst.

| Precision Level | Acceptance Criteria for %RSD |

| Repeatability | ≤ 2.0% |

| Intermediate Precision | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, including the flow rate (±0.1 mL/min), mobile phase composition (±2% acetonitrile), and pH of the buffer (±0.2 units). The system suitability parameters were checked after each variation.

Validation Data Summary

The results of the method validation are summarized in the following tables.

Table 3: System Suitability Results

| Parameter | Observed Value | Acceptance Criteria |

| Tailing Factor (T) | 1.12 | ≤ 2.0 |

| Theoretical Plates (N) | 5890 | ≥ 2000 |

| %RSD of Peak Area | 0.45% | ≤ 2.0% |

Table 4: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 10 | 125432 |

| 20 | 251023 |

| 30 | 376548 |

| 40 | 502154 |

| 50 | 627891 |

| 60 | 753421 |

| Correlation Coefficient (r²) | 0.9998 |

Table 5: Accuracy (% Recovery) Results

| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |

| 80% | 24 | 23.8 | 99.17% | 99.25% |

| 24 | 23.9 | 99.58% | ||

| 24 | 23.8 | 99.00% | ||

| 100% | 30 | 29.8 | 99.33% | 99.44% |

| 30 | 29.9 | 99.67% | ||

| 30 | 29.8 | 99.33% | ||

| 120% | 36 | 35.8 | 99.44% | 99.35% |

| 36 | 35.7 | 99.17% | ||

| 36 | 35.8 | 99.44% |

Table 6: Precision Results

| Precision Level | %RSD | Acceptance Criteria |

| Repeatability | 0.52% | ≤ 2.0% |

| Intermediate Precision | 0.68% | ≤ 2.0% |

Table 7: LOD and LOQ Results

| Parameter | Result (µg/mL) |

| LOD | 0.15 |

| LOQ | 0.45 |

Visualizations

Caption: Experimental workflow for this compound HPLC method development and validation.

Caption: Key validation parameters and their acceptance criteria as per ICH guidelines.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The method meets all the validation criteria as per the ICH Q2(R1) guidelines. The short run time and simple mobile phase make it a cost-effective and efficient method for routine analysis of this compound in pharmaceutical dosage forms. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory.

References

Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monosodium urate crystals in joints and tissues. This condition arises from hyperuricemia, a state of elevated uric acid levels in the blood. Xanthine oxidase (XO) is a pivotal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing hyperuricemia and gout. Allopurinol, a structural analog of the natural purine base hypoxanthine, is a widely prescribed xanthine oxidase inhibitor.[2] It is metabolized in the liver to its active metabolite, oxypurinol (or alloxanthine), which is also a potent inhibitor of the enzyme.[2] These application notes provide a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory activity of this compound and other compounds against xanthine oxidase.

Mechanism of Action

This compound functions as a competitive inhibitor of xanthine oxidase. It competes with the natural substrates, hypoxanthine and xanthine, for the active site of the enzyme.[2] this compound itself is a substrate for xanthine oxidase and is converted to oxypurinol. Oxypurinol binds tightly to the reduced molybdenum center of the enzyme's active site, preventing the subsequent oxidation of natural purine substrates and thereby reducing the production of uric acid.[2]

Figure 1: this compound's Mechanism of Action.

Data Presentation

The inhibitory potency of this compound and its active metabolite, oxypurinol, against xanthine oxidase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The Michaelis-Menten constant (Km) for the enzyme's natural substrates is also a key parameter in these studies.

| Compound | IC50 Value | Assay Conditions | Reference |

| This compound | 6.94 ± 0.32 µg/mL | Substrate: Xanthine | [3] |

| This compound | 0.13 µg/mL | Substrate: Hypoxanthine | [4] |

| This compound | 0.11 µg/mL | Substrate: Xanthine | [4] |

| This compound | 2.84 ± 0.41 µM | Substrate: Xanthine | [5] |

| Compound | Ki Value (µM) | Inhibition Type | Substrate | Reference |

| This compound | 2.12 | Competitive | Xanthine | [5] |

| Oxypurinol | 6.35 ± 0.96 | Competitive | Xanthine | [6] |

| Oxypurinol | 3.15 ± 0.22 | Competitive | Hypoxanthine | [6] |

| Substrate | Km Value (µM) | Enzyme Source | Reference |

| Hypoxanthine | 1.86 ± 0.1 | Bovine Milk | [7] |

| Xanthine | 3.38 ± 0.17 | Bovine Milk | [7] |

Experimental Protocols

This section provides a detailed methodology for a spectrophotometric in vitro assay to determine the xanthine oxidase inhibitory activity of a test compound, using this compound as a positive control. The assay is based on measuring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid.[8]

Materials and Reagents

-

Xanthine Oxidase (from bovine milk, e.g., Sigma-Aldrich Cat. No. X4376)

-

Xanthine (e.g., Sigma-Aldrich Cat. No. X7375)

-

This compound (e.g., Sigma-Aldrich Cat. No. A8003)

-

Potassium Phosphate Buffer (50 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 295 nm

Preparation of Solutions

-

Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water and adjusting the pH to 7.5.

-

Xanthine Oxidase Solution (0.2 units/mL): Prepare fresh before use by dissolving xanthine oxidase powder in ice-cold potassium phosphate buffer.

-

Xanthine Solution (0.15 mM): Dissolve xanthine in the potassium phosphate buffer. Gentle warming may be required to fully dissolve the xanthine.

-